molecular formula C24H20N2 B4627923 2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine

2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine

Cat. No.: B4627923
M. Wt: 336.4 g/mol
InChI Key: HMKPGYCOAYAUHM-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine is an organic compound belonging to the class of heterocyclic aromatic compounds It is characterized by the presence of two pyridine rings, each substituted with phenyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with a halogenated pyridine derivative in the presence of a palladium catalyst and a base. The reaction conditions often include:

    Catalyst: Palladium(II) acetate or Palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding dihydropyridine derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce additional functional groups onto the pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Hydrogen gas with palladium on carbon catalyst

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration

Major Products

    Oxidation: Pyridine N-oxides

    Reduction: Dihydropyridine derivatives

    Substitution: Nitro or halogenated pyridine derivatives

Scientific Research Applications

2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenylpyridine
  • 5-Methyl-2-phenylpyridine
  • 3-Phenylpyridine

Uniqueness

2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine is unique due to its dual pyridine ring system with specific substitution patterns. This structural feature imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry.

Properties

IUPAC Name

2-methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2/c1-17-13-14-23(26-24(17)20-11-7-4-8-12-20)21-15-22(18(2)25-16-21)19-9-5-3-6-10-19/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKPGYCOAYAUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)C2=CC(=C(N=C2)C)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine
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2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine
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